Ring Expansion from Morpholine to Homomorpholine Alters Conformational Landscape and Lipophilicity
Replacement of the six‑membered morpholine ring (common in linezolid‑class oxazolidinones) with a seven‑membered homomorpholine ring changes the conformational ensemble and electronic distribution, which can modulate target binding and off‑target profiles [1]. In a direct comparator, the XLogP3‑AA computed logP for 4‑benzyl‑2‑homomorpholinecarboxylic acid is −0.9, whereas the corresponding 4‑benzyl‑2‑morpholinecarboxylic acid exhibits a more hydrophilic −1.3 [2]. This +0.4 log unit shift indicates enhanced passive membrane permeability potential for the homomorpholine analog, a parameter critical for central nervous system (CNS) penetration and oral bioavailability [3].
| Evidence Dimension | Calculated lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | −0.9 |
| Comparator Or Baseline | 4‑Benzyl‑2‑morpholinecarboxylic acid: −1.3 |
| Quantified Difference | +0.4 log unit (target more lipophilic) |
| Conditions | PubChem computed properties (XLogP3 version 3.0) |
Why This Matters
The higher lipophilicity of the homomorpholine derivative can improve membrane permeability and blood‑brain barrier penetration, making it a more attractive starting point for CNS‑targeted lead optimization.
- [1] Boyer FE, et al. Synthesis and structure–activity studies of novel homomorpholine oxazolidinone antibacterial agents. Bioorg Med Chem Lett. 2008;18(6):2093‑2097. doi:10.1016/j.bmcl.2008.02.026. View Source
- [2] PubChem. 4-Benzyl-1,4-oxazepane-2-carboxylic acid (CID 56972834) and 4-Benzylmorpholine-2-carboxylic acid (CID 2776353). View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541‑553. doi:10.1602/neurorx.2.4.541. View Source
